N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

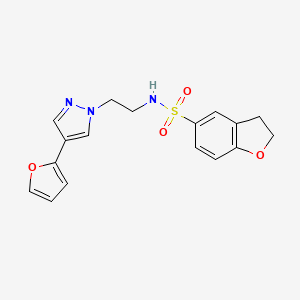

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group, connected via an ethyl linker to a 2,3-dihydrobenzofuran ring bearing a sulfonamide moiety. This structure combines aromatic, heterocyclic, and sulfonamide pharmacophores, which are common in pharmaceuticals targeting enzymes like carbonic anhydrases or kinases. The dihydrobenzofuran scaffold may enhance metabolic stability compared to non-saturated aromatic systems, while the sulfonamide group contributes to hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-25(22,15-3-4-17-13(10-15)5-9-24-17)19-6-7-20-12-14(11-18-20)16-2-1-8-23-16/h1-4,8,10-12,19H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDUNWKOJBYOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Coupling with benzofuran: The final step involves coupling the pyrazole-furan intermediate with a benzofuran derivative, often using a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyrazole rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Studies: The compound is used to study enzyme interactions and cellular pathways.

Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of structural analogs highlights key differences in core scaffolds, substituents, and functional groups:

- Dihydrobenzofuran vs. Chromenone-based analogs () exhibit higher lipophilicity due to fused aromatic rings, which may affect membrane permeability .

- Sulfonamide Positioning : Unlike baricitinib impurities (), where sulfonamides are part of lactone systems, the target’s sulfonamide is directly attached to the dihydrobenzofuran, avoiding instability risks like lactonization .

- Linker Flexibility : The ethyl linker in the target compound balances steric flexibility and rigidity, whereas ’s extended amide chain may enhance solubility but reduce target binding efficiency .

Notes

Structural data for analogs were confirmed via NMR and mass spectrometry () , while crystallography tools like SHELXL () are widely used for small-molecule refinement .

Direct bioactivity data for the target compound are unavailable; inferences are drawn from structural analogs.

Stability advantages of the dihydrobenzofuran scaffold remain hypothetical and require experimental validation.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.

Structural Characteristics

The compound features a furan ring , a pyrazole moiety , and a sulfonamide functional group , which are known for their diverse biological activities. The presence of these heterocycles enhances the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Coupling with Furan : The furan ring is introduced via coupling reactions.

- Formation of the Sulfonamide : The final step involves attaching the sulfonamide group, which is crucial for its biological activity.

Biological Activity

Research indicates that compounds with furan and pyrazole structures often exhibit significant pharmacological properties. Here are key findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and sulfonamide exhibit antimicrobial properties against various strains such as Staphylococcus aureus and Escherichia coli . This compound's structural complexity may enhance its efficacy compared to simpler analogs.

Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the proliferation of breast, colon, and lung cancer cells . The mechanism appears to involve the modulation of specific cellular pathways through interaction with enzymes or receptors.

Antileishmanial Activity

In vitro studies have demonstrated that certain pyrazole-sulfonamide derivatives possess significant antileishmanial activity against Leishmania species. The IC50 values for effective compounds were reported as low as 0.059 mM, indicating potent activity .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.

- The pyrazole ring could interact with cellular receptors or enzymes, modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds reveals differences in biological activity based on structural variations.

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| N-[2-(furan-2-yl)-1H-pyrazol-1-yl]ethyl-benzenesulfonamide | Lacks furan ring | Lower reactivity |

| N-[2-(furan-3-yl)-1H-pyrazol-1-yl]ethyl-benzenesulfonamide | Different furan substitution | Altered biological profile |

| N-[4-(trifluoromethyl)benzenesulfonamide] | Contains trifluoromethyl group | Enhanced antimicrobial properties |

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related pyrazole-sulfonamide effectively reduced bacterial load in infected animal models.

- Cancer Cell Line Studies : In vitro assays revealed significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. For example:

- Step 1 : Formation of the pyrazole-furan core via cyclocondensation, optimized using ethanol as a solvent at 80–90°C .

- Step 2 : Sulfonamide coupling, requiring anhydrous conditions and a triethylamine catalyst to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, 70:30 hexane/ethyl acetate) to achieve >95% purity .

Q. Which analytical methods are most effective for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm the integration of the pyrazole, furan, and sulfonamide groups .

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (e.g., observed m/z 447.1321 vs. calculated 447.1324) .

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydrobenzofuran moiety .

Q. How is the compound screened for initial biological activity?

High-throughput screening (HTS) is employed:

- Enzyme inhibition assays : Test against acetylcholinesterase (IC₅₀ values) and carbonic anhydrase (Ki values) using fluorometric methods .

- Antimicrobial activity : Evaluated via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .

- Cytotoxicity : Assessed using MTT assays on HEK-293 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationships (SAR) be resolved?

Contradictions often arise from substituent effects. For example:

- Trifluoromethoxy vs. methoxy groups : The trifluoromethoxy variant shows 10× higher enzyme inhibition due to enhanced electronegativity and lipophilicity .

- Pyrazole substitution : 3,5-Dimethylpyrazole derivatives exhibit reduced cytotoxicity compared to unsubstituted analogs, likely due to steric hindrance .

- Resolution strategy : Use computational docking (AutoDock Vina) to predict binding poses and validate with site-directed mutagenesis .

Q. What experimental designs are recommended for probing mechanism of action (MoA)?

Advanced methodologies include:

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to targets like COX-2 (KD values in nM range) .

- Metabolomic profiling : LC-MS/MS identifies downstream metabolites in hepatic microsomes to map metabolic pathways .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. CAIX-knockout cell lines .

Q. How do solvent polarity and temperature influence reaction outcomes in derivative synthesis?

Key findings from kinetic studies:

- Polar aprotic solvents (DMF, DMSO) : Accelerate sulfonamide coupling but increase risk of furan ring oxidation .

- Temperature effects : Reactions above 100°C promote dimerization of the pyrazole moiety; optimal range is 60–80°C .

- Additives : Catalytic iodine (5 mol%) improves yield in heterocycle formation by 15–20% .

Methodological Notes

- Contradiction Analysis : Use orthogonal assays (e.g., SPR + enzymatic assays) to confirm target engagement .

- SAR Validation : Combine synthetic modifications with molecular dynamics simulations (GROMACS) to predict bioactivity trends .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in large-scale synthesis to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.